molecular formula C13H17N3O4 B2966010 1-(4-(3-Methoxy-4-nitrophenyl)piperazin-1-yl)ethanone CAS No. 1116229-11-8

1-(4-(3-Methoxy-4-nitrophenyl)piperazin-1-yl)ethanone

Cat. No.: B2966010
CAS No.: 1116229-11-8
M. Wt: 279.296
InChI Key: GUTDYFMBYFDQBU-UHFFFAOYSA-N
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Description

1-(4-(3-Methoxy-4-nitrophenyl)piperazin-1-yl)ethanone is a piperazine-derived compound characterized by a phenyl ring substituted with a methoxy group at position 3 and a nitro group at position 2. The piperazine moiety is acetylated at the nitrogen, forming an ethanone group.

Properties

IUPAC Name

1-[4-(3-methoxy-4-nitrophenyl)piperazin-1-yl]ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3O4/c1-10(17)14-5-7-15(8-6-14)11-3-4-12(16(18)19)13(9-11)20-2/h3-4,9H,5-8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUTDYFMBYFDQBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCN(CC1)C2=CC(=C(C=C2)[N+](=O)[O-])OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1116229-11-8
Record name 1-(4-(3-METHOXY-4-NITROPHENYL)PIPERAZIN-1-YL) ETHANONE
Source European Chemicals Agency (ECHA)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Preparation Methods

The synthesis of 1-(4-(3-Methoxy-4-nitrophenyl)piperazin-1-yl)ethanone typically involves the reaction of 3-methoxy-4-nitroaniline with piperazine under specific conditions. The reaction is carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product . Industrial production methods may involve optimization of reaction parameters such as temperature, pressure, and reaction time to achieve higher yields and purity.

Chemical Reactions Analysis

1-(4-(3-Methoxy-4-nitrophenyl)piperazin-1-yl)ethanone undergoes various types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(4-(3-Methoxy-4-nitrophenyl)piperazin-1-yl)ethanone has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-(3-Methoxy-4-nitrophenyl)piperazin-1-yl)ethanone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 1-(4-(3-Methoxy-4-nitrophenyl)piperazin-1-yl)ethanone with structurally related compounds, focusing on substituent effects, physicochemical properties, and biological activities.

Structural Analogues and Substituent Effects

Key structural variations among analogs include:

  • Sulfonyl vs. Acetyl Linkages : Compounds such as 7n and 7o () feature sulfonyl groups bridging the piperazine and aromatic rings, whereas the target compound uses an acetyl linkage. Sulfonyl groups enhance polarity and metabolic stability but may reduce blood-brain barrier permeability compared to acetyl groups .
  • Substituent Position and Electronic Effects: The 3-methoxy-4-nitro substitution on the phenyl ring in the target compound contrasts with analogs like 1-(4-(4-nitrophenyl)piperazin-1-yl)-2-(2,4,5-trichlorophenoxy)ethanone (RN3, ), which has a trichlorophenoxy group.

Physicochemical Properties

Compound Melting Point (°C) Molecular Weight Key Substituents Source
Target Compound Not Reported ~319.3 g/mol 3-Methoxy-4-nitrophenyl, acetyl N/A
7n () 161–163 520.10640 4-Methoxyphenylsulfonyl, tetrazole
RN3 () Not Reported ~438.7 g/mol 4-Nitrophenyl, trichlorophenoxy
1-(Biphenyl-4-yl)-2-[4-(2-methoxyphenyl)-piperazin-1-yl]ethanone () Not Reported ~389.4 g/mol Biphenyl, 2-methoxyphenyl
  • Melting Points : Sulfonyl-containing analogs (e.g., 7n, 7o) exhibit higher melting points (154–177°C) due to increased polarity and crystallinity compared to acetyl-linked compounds .
  • Solubility : The nitro group in the target compound may reduce aqueous solubility relative to methoxy-substituted analogs, as seen in QSAR models linking logP to antidopaminergic activity .

Biological Activity

1-(4-(3-Methoxy-4-nitrophenyl)piperazin-1-yl)ethanone, also known as CAS No. 1116229-11-8, is a compound that has garnered interest due to its potential biological activities. This article explores its pharmacological properties, including anticancer effects, mechanisms of action, and relevant case studies.

  • Molecular Formula : C13H17N3O4
  • Molecular Weight : 279.29 g/mol
  • Structure : The compound features a piperazine ring substituted with a methoxy and nitro group, which are critical for its biological activity.

Anticancer Properties

Recent studies have highlighted the compound's significant cytotoxic effects against various cancer cell lines. Notably, it exhibits selective inhibition of cell proliferation in MCF-7 (breast cancer) and HCT-116 (colon cancer) cells.

Table 1: IC50 Values of this compound Against Cancer Cell Lines

Cell LineIC50 (µM)
MCF-70.48
HCT-1160.78
HeLa0.65

These values indicate that the compound is comparably potent to established anticancer agents such as Prodigiosin and Combretastatin-A4 .

The mechanism through which this compound exerts its effects appears to involve the induction of apoptosis in cancer cells. Flow cytometry analyses have shown that treatment with this compound leads to an increase in caspase-3/7 activity, suggesting activation of apoptotic pathways . Additionally, Western blot analyses revealed increased levels of p53, a crucial tumor suppressor protein, indicating that the compound may enhance the cell's ability to undergo programmed cell death .

Study on Antitumor Activity

A study published in a peer-reviewed journal assessed the antitumor activity of various derivatives related to this compound. The results showed that modifications to the compound's structure could significantly influence its potency. For instance, substituents at the para position of the aromatic ring were found to enhance biological activity .

SAR (Structure-Activity Relationship) Studies

Structure-activity relationship studies have demonstrated that electron-withdrawing groups (EWGs) at specific positions on the aromatic ring are essential for maintaining high biological activity. The presence of such groups has been correlated with increased potency against cancer cell lines .

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